8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer research. Its molecular formula is with a molecular weight of 352.57 g/mol. The presence of halogen substituents, such as bromine and chlorine, enhances its chemical reactivity and biological activity, making it a valuable candidate for further pharmacological studies.
The synthesis of 8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide typically involves multi-step synthetic pathways. Key methods include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Typical reagents include halogenating agents for bromination and chlorination, alongside various coupling agents for introducing the pyridine moiety.
The compound features a complex structure characterized by an imidazo[1,2-b]pyridazine core. The structural formula can be represented as follows:
The structure includes a pyridine ring attached to the imidazo core, which is crucial for its biological activity.
8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide participates in various chemical reactions that modify its structure for enhanced biological activity:
Reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purity assessment.
The mechanism of action for 8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is primarily linked to its interaction with specific biological targets involved in cell proliferation and bacterial growth inhibition.
Relevant data indicates that the compound exhibits notable stability while maintaining reactivity suitable for further derivatization.
8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide has several scientific applications:
The versatility of this compound positions it as a significant asset in both academic research and pharmaceutical development endeavors .
Imidazo[1,2-b]pyridazine represents a privileged nitrogen-bridged bicyclic scaffold in medicinal chemistry, characterized by a 9-membered [5,6]-fused ring system. This heterocycle combines advantageous physicochemical properties: the pyridazine ring confers a high dipole moment (~4.22 Debye) that enhances target binding through strong electrostatic interactions, while the imidazole fusion provides metabolic stability and hydrogen-bonding capabilities. The scaffold’s planar geometry facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, explaining its prevalence in kinase inhibitors. Notably, imidazo[1,2-b]pyridazine derivatives demonstrate improved aqueous solubility compared to carbocyclic analogs due to nitrogen-mediated hydration, addressing a key limitation in drug development. This balance of lipophilicity (cLogP typically 1.2-4.1) and polarity enables favorable membrane permeability while maintaining crystallinity—a critical factor for pharmaceutical manufacturing [1] [4].
The clinical validation of this scaffold is exemplified by ponatinib, an FDA-approved BCR-ABL inhibitor for leukemia, where the imidazo[1,2-b]pyridazine core serves as a central pharmacophore enabling high-affinity interactions with the kinase ATP-binding site. Similarly, gandotinib (LY2784544), currently in Phase II trials for myeloproliferative disorders, leverages this scaffold for selective JAK2 inhibition. The synthetic versatility of imidazo[1,2-b]pyridazines allows functionalization at all C-H positions via cross-coupling, electrophilic substitution, and metal-free oxidative reactions, enabling rapid SAR exploration. This adaptability underpins the scaffold’s application across diverse therapeutic areas, including anticancer, antiparasitic, antiviral, and central nervous system agents [1] [4] [7].
Halogen atoms serve as strategic bioisosteres in medicinal chemistry, with bromine and chlorine playing distinct roles in optimizing drug-target interactions. Database analyses reveal that halogenation enhances bioactivity in >70% of natural product-derived compounds, with 50.3% exhibiting ≥2-fold potency improvement. The dual electronic effects of halogens are critical: their inductive withdrawal reduces electron density in adjacent rings, strengthening hydrogen bonding with target proteins, while their polarizability enables halogen bonding (XB) with carbonyl oxygen or π-systems. XB follows the strength order I > Br > Cl > F, with bromine forming optimal bonds (1.5–2.5 kcal/mol) that balance potency and compound size [3] [6].
Table 1: Impact of Halogenation on Bioactivity Parameters
Parameter | Chlorine | Bromine |
---|---|---|
Van der Waals radius | 1.75 Å | 1.85 Å |
Electronegativity | 3.16 | 2.96 |
Halogen bond strength | 1.0–1.5 kcal/mol | 1.5–2.5 kcal/mol |
Lipophilicity (ΔcLogP) | +0.7–1.2 | +1.0–1.5 |
Frequency in top drugs | 12.9% | 8.3% |
In the target compound, the 8-bromo and 6-chloro substituents synergistically enhance target affinity through complementary mechanisms. The bromine at C8, positioned ortho to the carboxamide linker, likely forms XB with kinase hinge regions, while the C6 chlorine modulates electron density in the pyridazine ring, potentially reducing off-target binding. Halogenation also influences pharmacokinetics: chlorine and bromine increase lipophilicity (cLogP +0.7–1.5), improving membrane permeability but requiring careful balancing to maintain solubility. Notably, halogenated analogs show enhanced metabolic stability by resisting cytochrome P450 oxidation at adjacent positions, extending plasma half-life [3] [6] [7].
The N-(pyridin-4-yl)carboxamide moiety in the target compound serves as a directional pharmacophore critical for target engagement. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxamide linker adopts a planar conformation that supports bidentate hydrogen bonding with protein residues. This motif mimics ATP’s adenine ring interactions in kinase binding pockets, explaining its prevalence in inhibitors like imatinib derivatives. Positional isomerism significantly impacts activity: 4-pyridinyl derivatives (para-substitution) demonstrate superior kinase inhibition to 2- or 3-pyridinyl analogs due to optimal vector alignment with hinge region residues. Computational studies reveal that 4-pyridinyl’s nitrogen lone pair orientation maximizes hydrogen bonding with backbone NH groups (e.g., Glu286 in p38 MAPK), with binding energies ~2.3 kcal/mol stronger than 3-pyridinyl isomers [4] [8] [9].
Table 2: Pyridinyl Substitution Patterns in Imidazo[1,2-b]pyridazine Bioactivity
Position | Target Affinity (IC₅₀) | Key Interactions | Therapeutic Application |
---|---|---|---|
4-Pyridinyl | 0.5–10 nM | Bidentate H-bond with kinase hinge | Oncology (kinase inhibition) |
3-Pyridinyl | 20–100 nM | Monodentate H-bond | Circadian rhythm modulation |
2-Pyridinyl | 50–500 nM | Steric clash with binding pocket | Antibacterial agents |
2-Chloro-4-pyridinyl | 1–15 nM | Enhanced lipophilicity & XB | Antiparasitic leads |
The carboxamide linker’s conformation is restricted by intramolecular hydrogen bonding between the amide NH and pyridazine N-atom, forming a pseudo-six-membered ring that preorganizes the molecule for target binding. This rigidification improves binding entropy by reducing rotational freedom upon complexation. In halogenated analogs like 8-bromo-6-chloro-N-(2-chloropyridin-4-yl) derivatives (CAS 1177416-22-6), the ortho-chlorine on pyridine further enhances potency by inducing a twist angle that better complements sterically constrained kinase pockets [2] [4] [5].
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: